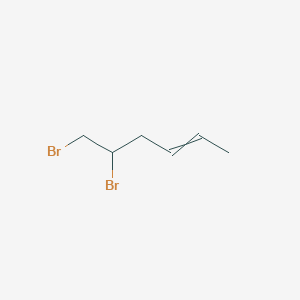
5,6-Dibromohex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromohex-2-ene: is an organic compound characterized by the presence of two bromine atoms attached to the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohex-2-ene typically involves the bromination of hex-2-ene. This can be achieved through the addition of bromine (Br₂) to hex-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromohex-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-2-yne.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products:
Substitution: Formation of 5,6-dihydroxyhex-2-ene.
Elimination: Formation of hex-2-yne.
Oxidation: Formation of 5,6-dihydroxyhex-2-ene or corresponding epoxides.
Scientific Research Applications
Chemistry: 5,6-Dibromohex-2-ene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It can also be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: The compound finds applications in the production of flame retardants, agrochemicals, and specialty polymers. Its brominated structure imparts flame-retardant properties, making it useful in the manufacturing of fire-resistant materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromohex-2-ene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,4-Dibromobutane: Used in the synthesis of polymers and as a cross-linking agent.
1,6-Dibromohexane: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness: 5,6-Dibromohex-2-ene is unique due to its specific bromination pattern and the presence of a double bond in the hexene chain. This structural feature imparts distinct reactivity and properties compared to other dibromoalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
91198-51-5 |
|---|---|
Molecular Formula |
C6H10Br2 |
Molecular Weight |
241.95 g/mol |
IUPAC Name |
5,6-dibromohex-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
DMHXFIZELYEELP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















